molecular formula C16H13N B560798 9-Ethyl-3-ethynyl-9H-carbazole CAS No. 102792-38-1

9-Ethyl-3-ethynyl-9H-carbazole

Cat. No. B560798
CAS RN: 102792-38-1
M. Wt: 219.287
InChI Key: GSABLKFBUDPGEP-UHFFFAOYSA-N
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Description

9-Ethyl-3-ethynyl-9H-carbazole is a chemical compound . It is a derivative of carbazole, a class of compounds that contain a three-ring system with a pyrrole ring fused on either side to a benzene ring . The carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability .


Synthesis Analysis

Carbazole derivatives, including this compound, can be synthesized through various methods. One such method involves the Schiff base condensation of the 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides . Another method involves the Sonogashira coupling and Knoevenagel reactions .


Molecular Structure Analysis

The molecular formula of this compound is C16H13N . The structure is coplanar-conjugated molecular and uniform in shape . More detailed structural information can be obtained through X-ray diffraction studies .


Chemical Reactions Analysis

Carbazole and its derivatives are known for their electropolymerization processes . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Carbazole-based dyes containing aldehyde and cyanoacetic acid groups were synthesized through Sonogashira coupling and Knoevenagel reactions .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 325.7±24.0 °C and the predicted density is 1.02±0.1 g/cm3 .

Scientific Research Applications

  • Optical Properties and Photopolymerization Applications : Carbazole-based compounds, including derivatives of 9-Ethyl-3-ethynyl-9H-carbazole, have been synthesized and shown to exhibit coplanar-conjugated molecular structures with uniform shapes. They display significant optical properties with absorption peaks indicating π–π* and n–π* electron transitions, making them suitable for use as dyes/photosensitizers in photopolymerization processes (H. Abro, Tengfei Zhou, Weixiang Han, Tanlong Xue, Tao Wang, 2017).

  • Antimicrobial Activities : 9H-carbazole derivatives, including those related to this compound, have been investigated for their antimicrobial properties. These compounds have shown effectiveness as antimicrobial agents against various bacterial strains, indicating their potential in pharmaceutical applications (N. Salih, J. Salimon, E. Yousif, 2016).

  • Conjugation Effects on Properties : The conjugation of alkynylcarbazole compounds, including this compound, affects their properties significantly. These compounds have been used as novel photosensitizers, showing a wide absorption band in the range of 300–400 nm. The addition of conjugated acetylene groups has been observed to cause a red shift in absorption bands, indicating their potential in materials science and photopolymerization (H. Abro, Baodong Zhao, Weixiang Han, Xiaoyue Ma, Tao Wang, 2018).

  • Solvent-Responsive Properties : Carbazole-containing dyes derived from this compound have shown solvent-responsive properties, such as solvatochromism and solvatofluorism. These compounds are characterized by their thermal stability and the ability to exhibit positive changes in color and fluorescence in response to different solvents, making them valuable in dye and sensor applications (Vinod D. Gupta, Vikas Padalkar, K. Phatangare, V. Patil, Prashant G. Umape, N. Sekar, 2011).

  • Cytotoxicity and Antimicrobial Effects : N-(9-Ethyl-9H-carbazole-3-yl) derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. Some of these compounds exhibited notable antimicrobial activity and low cytotoxicity against NIH/3T3 cells, suggesting their potential in medical and pharmaceutical applications (Z. Kaplancıklı, L. Yurttaş, G. Turan-Zitouni, A. Özdemir, Rasime Öziç, Şafak Ulusoylar-Yıldırım, 2012).

Mechanism of Action

Target of Action

The primary target of 9-Ethyl-3-ethynyl-9H-carbazole is the p53 pathway in human melanoma cells . The p53 protein is a major tumor suppressor that is frequently mutated in many cancers . This compound has shown a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells .

Mode of Action

This compound interacts with its targets by enhancing the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . This interaction leads to an increase in cell apoptosis, which is associated with the upregulation of caspase activities .

Biochemical Pathways

The compound affects several pathways related to cell apoptosis, notably the activation of the p53 signaling pathway . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) . The inhibition of cell growth elicited by the compound depends on the expression of the p53 gene .

Pharmacokinetics

The compound’s molecular weight is 21928 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The compound induces melanoma cell apoptosis and senescence through the activation of p53 . This leads to a significant and selective suppression of the growth of melanoma cells without affecting normal human melanocytes . In vivo assays have confirmed that the compound suppresses melanoma growth by enhancing cell apoptosis and reducing cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethyl substituent caused the lowest inhibition while the free NH2 group increased the inhibition up to 80% at the 100 μM concentration

properties

IUPAC Name

9-ethyl-3-ethynylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-3-12-9-10-16-14(11-12)13-7-5-6-8-15(13)17(16)4-2/h1,5-11H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSABLKFBUDPGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#C)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699665
Record name 9-Ethyl-3-ethynyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102792-38-1
Record name 9-Ethyl-3-ethynyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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